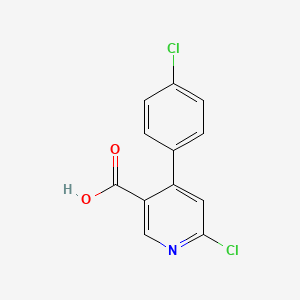

6-Chloro-4-(4-chlorophenyl)pyridine-3-carboxylic acid

Description

Properties

IUPAC Name |

6-chloro-4-(4-chlorophenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl2NO2/c13-8-3-1-7(2-4-8)9-5-11(14)15-6-10(9)12(16)17/h1-6H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQKIPKLSFPBJKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=NC=C2C(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"synthesis and characterization of 6-Chloro-4-(4-chlorophenyl)pyridine-3-carboxylic acid"

An In-Depth Technical Guide to the Synthesis and Characterization of 6-Chloro-4-(4-chlorophenyl)pyridine-3-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and detailed analytical characterization of this compound. This compound is a significant heterocyclic scaffold, embodying structural motifs prevalent in modern medicinal chemistry and drug discovery. The presence of a pyridine core, a carboxylic acid functional group, and dual chlorination marks it as a valuable intermediate for developing novel therapeutic agents.[1][2][3] This document outlines a robust multi-step synthetic protocol, explains the rationale behind key experimental choices, and details a full suite of characterization techniques including NMR Spectroscopy, Mass Spectrometry, IR Spectroscopy, and HPLC. The guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this molecule in their scientific endeavors.

Introduction: Significance and Scientific Context

Pyridine carboxylic acid isomers and their derivatives are foundational building blocks in the pharmaceutical industry, forming the core of numerous approved drugs for a wide range of diseases, including cancer, diabetes, and infectious diseases.[3] The carboxylic acid group often serves as a key interaction point with biological targets or as a handle for further chemical modification.[4] The incorporation of halogen atoms, particularly chlorine, can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, making it a common strategy in drug design.[2]

This compound combines these critical features:

-

A Pyridine Scaffold: A privileged heterocycle known for its ability to participate in hydrogen bonding and other non-covalent interactions.

-

A Carboxylic Acid Moiety: Provides a key acidic handle for salt formation, prodrug strategies, and direct interaction with biological receptors.

-

A 4-Aryl Substitution: The (4-chlorophenyl) group adds steric bulk and lipophilicity, influencing the molecule's overall conformation and pharmacokinetic profile.

-

A 6-Chloro Substituent: This group can influence the electronics of the pyridine ring and serves as a potential site for further functionalization via nucleophilic aromatic substitution.

This guide provides a detailed, field-proven framework for the reliable synthesis and unambiguous structural verification of this high-value chemical entity.

Synthesis Methodology

The synthesis of this compound is best approached through a multi-step sequence that builds the substituted pyridine ring system and then modifies the functional groups. The following pathway is designed for efficiency and control over the final product.

Overall Synthetic Pathway

The proposed synthesis involves the construction of a dihydropyridine intermediate via a Bohlmann-Rahtz pyridine synthesis, followed by aromatization and subsequent oxidation of a methyl group to the carboxylic acid.

Caption: Multi-step synthesis of the target compound.

Experimental Protocol

Step 1 & 2: Synthesis and Aromatization of Ethyl 2-methyl-6-(4-chlorophenyl)nicotinate

-

Rationale: The Bohlmann-Rahtz synthesis is a reliable method for forming substituted pyridines. It involves the condensation of an enamine (from ethyl 3-aminobut-2-enoate) with an α,β-unsaturated carbonyl compound. The resulting dihydropyridine is unstable and is typically oxidized in the next step without isolation. Nitric acid or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) are effective oxidizing agents for this aromatization.

-

Procedure:

-

In a round-bottom flask, dissolve ethyl 3-aminobut-2-enoate (1.0 eq) and 2-(4-chlorobenzoyl)-3-oxobutanal (1.0 eq) in glacial acetic acid.

-

Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture to room temperature and slowly add nitric acid (1.5 eq) while keeping the temperature below 40°C with an ice bath.

-

Stir for an additional 2 hours. Pour the mixture into ice water and neutralize with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the aromatized pyridine ester.

-

Step 3: Chlorination of the Pyridine Ring

-

Rationale: The pyridine N-oxide is first formed and then reacts with a chlorinating agent like phosphorus oxychloride (POCl₃) to introduce a chlorine atom at the 6-position. This is a standard method for halogenating pyridine rings.

-

Procedure:

-

Dissolve the product from the previous step in chloroform. Add m-chloroperoxybenzoic acid (m-CPBA) (1.2 eq) portion-wise at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Wash the reaction mixture with a saturated sodium sulfite solution, followed by saturated sodium bicarbonate solution. Dry the organic layer and concentrate to get the pyridine N-oxide.

-

Add phosphorus oxychloride (POCl₃) (5.0 eq) to the crude N-oxide and heat at 100°C for 3 hours.

-

Cool the mixture and carefully pour it onto crushed ice. Neutralize with solid sodium carbonate.

-

Extract with dichloromethane, dry the organic layer over sodium sulfate, and concentrate to yield the 6-chloro pyridine ester.

-

Step 4 & 5: Saponification and Acidification

-

Rationale: The final step is the hydrolysis of the ethyl ester to the carboxylic acid. This is achieved via saponification with a strong base (NaOH), which attacks the electrophilic carbonyl carbon of the ester. Subsequent acidification with a strong acid (HCl) protonates the resulting carboxylate salt to yield the final product.

-

Procedure:

-

Dissolve the 6-chloro pyridine ester in a mixture of ethanol and water.

-

Add sodium hydroxide (3.0 eq) and heat the mixture to reflux for 4 hours until TLC analysis shows complete consumption of the starting material.

-

Cool the solution to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid.

-

A precipitate will form. Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum to afford the pure this compound.

-

Physicochemical and Spectroscopic Characterization

Unambiguous characterization is critical to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₂H₇Cl₂NO₂ |

| Molecular Weight | 284.10 g/mol |

| Appearance | White to off-white solid |

| Predicted pKa | ~3.5 - 4.5 (Carboxylic Acid) |

| Predicted clogP | ~3.8 - 4.2 |

Calculated values can be obtained using software like ChemAxon's MarvinSketch or similar tools.[5]

Analytical Characterization Workflow

Caption: Workflow for analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of the molecule.[6]

-

¹H NMR (400 MHz, DMSO-d₆): The spectrum is expected to show signals corresponding to the aromatic protons.

-

δ ~13.5 ppm (s, 1H): A broad singlet for the carboxylic acid proton (-COOH).

-

δ ~8.9 ppm (s, 1H): A singlet for the proton at the C2 position of the pyridine ring.

-

δ ~7.8 ppm (s, 1H): A singlet for the proton at the C5 position of the pyridine ring.

-

δ ~7.5-7.6 ppm (m, 4H): A multiplet, likely appearing as two distinct doublets (an AA'BB' system), for the four protons of the 4-chlorophenyl ring. The protons ortho to the chlorine will be at a slightly different chemical shift than the protons meta to the chlorine.[7][8]

-

-

¹³C NMR (101 MHz, DMSO-d₆): The spectrum will confirm the carbon skeleton.

-

δ ~166 ppm: Carboxylic acid carbonyl carbon (-COOH).

-

δ ~150-155 ppm: Quaternary carbons of the pyridine ring (C2, C6, C4).

-

δ ~135-140 ppm: Quaternary carbons of the chlorophenyl ring.

-

δ ~128-132 ppm: CH carbons of the chlorophenyl ring.

-

δ ~120-125 ppm: CH carbon of the pyridine ring (C5).

-

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition.

-

Technique: Electrospray Ionization (ESI) in negative mode is ideal to detect the deprotonated molecule [M-H]⁻.

-

Expected Molecular Ion: For C₁₂H₇Cl₂NO₂, the monoisotopic mass is 282.98 g/mol . The ESI-MS spectrum in negative mode should show a primary ion at m/z ≈ 281.97.

-

Isotopic Pattern: A critical validation point is the isotopic signature of the two chlorine atoms. Chlorine has two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a characteristic cluster of peaks:

-

[M-H]⁻: (contains two ³⁵Cl atoms) - Highest intensity (base peak).

-

[M-H+2]⁻: (contains one ³⁵Cl and one ³⁷Cl) - Intensity of ~65% relative to the base peak.

-

[M-H+4]⁻: (contains two ³⁷Cl atoms) - Intensity of ~10% relative to the base peak. This 9:6:1 ratio is a definitive fingerprint for a molecule containing two chlorine atoms.[9][10]

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[11][12]

-

Technique: Attenuated Total Reflectance (ATR) on the solid sample.

-

Expected Absorption Bands (cm⁻¹):

-

~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid, often overlapping with C-H stretches.

-

~1700-1725 cm⁻¹ (strong): C=O stretch of the carboxylic acid carbonyl.

-

~1550-1600 cm⁻¹: C=C and C=N stretching vibrations from the pyridine and phenyl rings.

-

~1090-1110 cm⁻¹: C-Cl stretch from the aryl chlorides.

-

~820-850 cm⁻¹: Out-of-plane C-H bending, characteristic of 1,4-disubstituted (para) benzene rings.[11]

-

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of the final compound.[13][14]

-

Protocol:

-

System: Standard HPLC with a UV detector.

-

Column: Reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).[15]

-

Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). The formic acid ensures the carboxylic acid is protonated for better peak shape.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of maximum absorbance, likely around 254 nm.

-

Analysis: The purity is calculated based on the area percentage of the main product peak relative to the total area of all observed peaks.

-

Applications in Drug Discovery and Chemical Biology

This compound is not merely a synthetic curiosity; it is a scaffold primed for application in drug discovery. The structural motifs present are found in numerous biologically active agents. For instance, substituted quinazolines and pyridines are core components of various kinase inhibitors used in oncology.[5] The carboxylic acid can be converted to amides, esters, or other bioisosteres to explore structure-activity relationships (SAR) and optimize properties like cell permeability and target engagement.[4] This compound serves as an excellent starting point for building combinatorial libraries to screen against a wide array of biological targets, from enzymes to receptors.

Conclusion

This guide has detailed a robust and logical pathway for the synthesis and comprehensive characterization of this compound. By following the outlined protocols, researchers can reliably produce and validate this valuable chemical building block. The explained causality behind the experimental choices and the multi-faceted characterization workflow provide a framework for scientific rigor. The confirmed structure, with its strategically placed functional groups, offers a versatile platform for the development of new chemical entities in medicinal chemistry and related fields.

References

- HPLC Separation of Pyridinecarboxylic Acids. SIELC Technologies.

- Correlations of the infrared spectra of some pyridines. Semantic Scholar.

- HPLC Methods for analysis of 4-Pyridinecarboxylic acid.

- Adsorption/desorption of substituted pyridines as probe molecules for surface acidities studied by Fourier transform infrared spectroscopy. SPIE Digital Library.

- Purity Analysis of Compounds Synthesized Using Pyridine-2-carboxylic Anhydride: A Compar

- Study of the Infrared Absorption Spectra of Some Pyridine Deriv

- Correlations of the Infrared Spectra of Some Pyridines. The Journal of Physical Chemistry.

- Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Inform

- Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tom

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.

- NMR Spectroscopy. Hans Reich NMR Collection - University of Wisconsin.

- Synthesis and mass spectrometric fragmentation pattern of 6-(4-chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines.

- 6-chlorine-3-fluorine-2-picolinic acid synthesis process.

- Recent developments in the practical application of novel carboxylic acid bioisosteres. CORA.

- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed.

- Application Notes and Protocols: The Use of "6-Chloro-1-(4-chlorophenyl)-1-oxohexane" in Organic Synthesis. BenchChem.

- Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors.

- 1H-NMR spectrum of 4-phenyl-2-pyrone-6-carboxylic acid.

- EPA/NIH Mass Spectral D

- 6-(3-Chlorophenyl)pyrimidine-4-carboxylic Acid. Benchchem.

Sources

- 1. Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DSpace [cora.ucc.ie]

- 5. pubs.acs.org [pubs.acs.org]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. govinfo.gov [govinfo.gov]

- 11. semanticscholar.org [semanticscholar.org]

- 12. spiedigitallibrary.org [spiedigitallibrary.org]

- 13. HPLC Separation of Pyridinecarboxylic Acids | SIELC Technologies [sielc.com]

- 14. helixchrom.com [helixchrom.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Physicochemical Properties of 6-Chloro-4-(4-chlorophenyl)pyridine-3-carboxylic acid

Abstract

6-Chloro-4-(4-chlorophenyl)pyridine-3-carboxylic acid is a halogenated pyridine derivative with a structural backbone akin to nicotinic acid. Compounds within this class are of significant interest to the pharmaceutical and agrochemical industries due to their diverse biological activities.[1] A thorough understanding of the physicochemical properties of this molecule is a critical prerequisite for its advancement in any research and development pipeline, directly influencing formulation, pharmacokinetics, and toxicological assessment. This guide provides a comprehensive analysis of the key physicochemical parameters of this compound, offering detailed experimental protocols and expert interpretation for researchers, scientists, and drug development professionals.

Chemical Identity and Molecular Structure

The foundational step in characterizing any chemical entity is to confirm its identity and structure. These identifiers are crucial for regulatory submissions, patent filings, and ensuring the consistency of experimental results.

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₂H₇Cl₂NO₂ |

| Molecular Weight | 268.10 g/mol |

| Canonical SMILES | C1=CC(=CC=C1C2=C(C(=O)O)C=NC(=C2)Cl)Cl |

| InChI Key | Information not publicly available |

| CAS Number | Information not publicly available |

Molecular Structure Visualization

The spatial arrangement of atoms and functional groups dictates the molecule's reactivity, polarity, and ability to interact with biological targets. The structure below, rendered using the DOT language, illustrates the key features: a pyridine ring, a carboxylic acid group at position 3, a chloro-substituent at position 6, and a 4-chlorophenyl group at position 4.

Caption: 2D Chemical Structure of the Topic Compound.

Physicochemical Properties: A Detailed Analysis

A molecule's journey from a laboratory curiosity to a viable product is paved with data. The following sections detail the critical physicochemical properties, the rationale for their importance, and standardized protocols for their determination.

Melting Point

Importance: The melting point is a fundamental physical property that provides a primary indication of a sample's purity. A sharp melting range typically signifies a high-purity compound, whereas a broad range often suggests the presence of impurities. It is also a key parameter for many manufacturing and formulation processes.

Protocol: Capillary Melting Point Determination (USP <741>)

-

Sample Preparation: Finely powder a small amount of the dry sample.

-

Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Instrumentation: Place the capillary tube into a calibrated melting point apparatus.

-

Heating: Heat the sample at a ramp rate of 1-2 °C per minute near the expected melting point to ensure thermal equilibrium.

-

Observation: Record the temperature at which the substance first begins to liquefy (onset) and the temperature at which it becomes completely liquid (clear point). This range is the melting range.

-

Validation: Perform the measurement in triplicate to ensure reproducibility.

Solubility

Importance: Solubility is arguably one of the most critical properties in drug development. Aqueous solubility directly impacts bioavailability for oral formulations, while solubility in various organic solvents is crucial for synthesis, purification, and the development of parenteral dosage forms.

Predicted Solubility: Public databases lack experimental solubility data for this compound. However, the presence of two chlorophenyl groups and a rigid bicyclic system suggests low aqueous solubility. The carboxylic acid moiety provides a handle for pH-dependent solubility, which is expected to increase significantly at pH values above its pKa.

Protocol: Shake-Flask Method for Solubility Determination (OECD Guideline 105)

This workflow is a gold-standard method for determining aqueous solubility.

Caption: Shake-Flask Solubility Determination Workflow.

-

Preparation: Add an excess amount of the solid compound to a known volume of the test solvent (e.g., phosphate-buffered saline at pH 7.4) in a sealed, inert container.

-

Equilibration: Agitate the mixture at a constant, controlled temperature (typically 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. It must be confirmed that the solid phase is in equilibrium with the dissolved phase.

-

Phase Separation: Allow the undissolved solid to settle. Separate the saturated solution from the excess solid by centrifugation and/or filtration using a filter that does not adsorb the compound.

-

Quantification: Accurately measure the concentration of the compound in the clear, saturated solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Express the solubility in units such as mg/mL or µg/mL.

Acidity Constant (pKa)

Importance: The pKa is the pH at which a molecule is 50% ionized and 50% unionized. For a carboxylic acid, this value is critical for predicting its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. It governs how the molecule will behave in different physiological environments, from the acidic stomach to the more neutral intestine. For carboxylic acids, a typical pKa is in the range of 4-5.[3]

Predicted pKa: Computational models predict the pKa of the carboxylic acid group to be in the acidic range, likely between 3.5 and 4.5. The electron-withdrawing effects of the two chlorine atoms and the pyridine nitrogen would increase the acidity (lower the pKa) compared to a simple benzoic acid.

Protocol: Potentiometric Titration for pKa Determination

-

Solution Preparation: Accurately weigh the compound and dissolve it in a suitable co-solvent/water mixture if aqueous solubility is low. A known concentration of the solution is required.

-

Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: Slowly add a standardized titrant (e.g., 0.1 M NaOH) in small, precise increments using an automated burette.

-

Data Collection: Record the pH of the solution after each addition of the titrant.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve. Advanced software can also calculate the pKa by fitting the data to the Henderson-Hasselbalch equation.

Spectroscopic Profile

Spectroscopic analysis provides an unambiguous confirmation of the molecular structure. Each technique offers a unique piece of the structural puzzle.

-

¹H NMR (Proton Nuclear Magnetic Resonance): This technique would reveal the number of different types of protons and their neighboring environments. Expected signals would include distinct aromatic protons on both the pyridine and phenyl rings, with their chemical shifts and splitting patterns confirming their relative positions.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This analysis would show distinct signals for each unique carbon atom in the molecule, including the characteristic signal for the carboxylic acid carbon (typically ~160-185 ppm).

-

IR (Infrared) Spectroscopy: IR spectroscopy is used to identify the functional groups present. Key expected vibrational frequencies would include a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and C-Cl stretches in the fingerprint region.

-

Mass Spectrometry (MS): This technique provides the exact molecular weight of the compound. High-resolution mass spectrometry (HRMS) would confirm the elemental composition (C₁₂H₇Cl₂NO₂) by measuring the mass-to-charge ratio to several decimal places. The isotopic pattern from the two chlorine atoms would be a key diagnostic feature.

Conclusion

The physicochemical properties of this compound define its behavior from the synthetic flask to potential biological systems. While publicly available experimental data is sparse, established analytical protocols provide a clear roadmap for its comprehensive characterization. The molecule's low predicted aqueous solubility, coupled with its acidic pKa, suggests that formulation strategies, such as salt formation, may be essential for its development in pharmaceutical applications. The insights and methodologies presented in this guide offer a robust framework for scientists to generate the critical data needed to unlock the full potential of this and related chemical entities.

References

- Benchchem. (n.d.). 6-(4-Chlorophenyl)-3-ethylisoxazolo[5,4-b]pyridine-4-carboxylic acid.

- Sigma-Aldrich. (n.d.). 6-Chloropyridine-3-carboxylic acid 99%.

- Khan, I., et al. (2024). Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. PubMed Central.

- University of California, Irvine. (n.d.). Approximate pKa chart of the functional groups: values to know.

Sources

A Technical Guide to the Spectroscopic Characterization of 6-Chloro-4-(4-chlorophenyl)pyridine-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the spectroscopic characterization of 6-Chloro-4-(4-chlorophenyl)pyridine-3-carboxylic acid, a key heterocyclic compound with potential applications in medicinal chemistry and drug development. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. The guide is designed to assist researchers in the unambiguous identification and structural elucidation of this compound, providing both theoretical data and practical insights into the experimental workflows. The methodologies described herein are grounded in established analytical chemistry principles to ensure scientific integrity and reproducibility.

Introduction: The Significance of Substituted Pyridine Carboxylic Acids

Pyridine-3-carboxylic acid derivatives are a prominent class of heterocyclic compounds in drug discovery and development.[1] They form the core scaffold of numerous biologically active molecules, exhibiting a wide range of therapeutic properties including antiviral, antibacterial, and anti-inflammatory activities.[1] The compound of interest, this compound, features a unique substitution pattern that is of significant interest to medicinal chemists. The presence of the chloro substituents and the 4-chlorophenyl ring can modulate the compound's physicochemical properties, such as lipophilicity and electronic distribution, which in turn can influence its pharmacokinetic and pharmacodynamic profile.

Accurate structural characterization is a cornerstone of chemical research and drug development. This guide provides a detailed spectroscopic roadmap for researchers working with this compound, ensuring confidence in its identity and purity.

Predicted and Representative Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.5 | br s | 1H | COOH | The acidic proton of the carboxylic acid is expected to be a broad singlet at a downfield chemical shift, typical for carboxylic acids in DMSO-d₆. |

| ~8.90 | s | 1H | H-2 (Pyridine) | This proton is ortho to the carboxylic acid and the pyridine nitrogen, leading to a significant downfield shift. |

| ~7.85 | s | 1H | H-5 (Pyridine) | This proton is on the pyridine ring and is expected to appear as a singlet. |

| ~7.60 | d, J ≈ 8.5 Hz | 2H | H-2', H-6' (Chlorophenyl) | These protons are ortho to the carbon attached to the pyridine ring and will appear as a doublet due to coupling with H-3' and H-5'. |

| ~7.50 | d, J ≈ 8.5 Hz | 2H | H-3', H-5' (Chlorophenyl) | These protons are meta to the carbon attached to the pyridine ring and will appear as a doublet due to coupling with H-2' and H-6'. |

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~166.0 | COOH | The carbonyl carbon of the carboxylic acid is expected in this region. |

| ~155.0 | C-6 (Pyridine) | The carbon bearing the chloro substituent is expected to be significantly downfield. |

| ~152.0 | C-4 (Pyridine) | The carbon attached to the chlorophenyl group. |

| ~150.0 | C-2 (Pyridine) | The carbon adjacent to the nitrogen and the carboxylic acid. |

| ~138.0 | C-1' (Chlorophenyl) | The ipso-carbon of the chlorophenyl ring attached to the pyridine. |

| ~134.0 | C-4' (Chlorophenyl) | The carbon bearing the chloro substituent on the phenyl ring. |

| ~130.5 | C-2', C-6' (Chlorophenyl) | Aromatic CH carbons ortho to the pyridine-bearing carbon. |

| ~129.0 | C-3', C-5' (Chlorophenyl) | Aromatic CH carbons meta to the pyridine-bearing carbon. |

| ~125.0 | C-3 (Pyridine) | The carbon bearing the carboxylic acid group. |

| ~123.0 | C-5 (Pyridine) | The CH carbon of the pyridine ring. |

Experimental Protocol for NMR Data Acquisition

A standard protocol for acquiring high-resolution NMR spectra is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.

-

Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Tune and match the probe for the proton frequency.

-

Acquire a one-pulse ¹H spectrum with a 90° pulse angle, a spectral width of approximately 16 ppm, an acquisition time of at least 2 seconds, and a relaxation delay of 5 seconds to ensure full relaxation of the acidic proton.

-

Typically, 16 to 64 scans are sufficient for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Tune and match the probe for the carbon frequency.

-

Acquire a proton-decoupled ¹³C spectrum with a spectral width of approximately 250 ppm.

-

A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H and 1 Hz for ¹³C) and Fourier transform. Phase and baseline correct the resulting spectra. Reference the spectra to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

Diagram: NMR Workflow

Caption: Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3300-2500 | Broad | O-H stretch (Carboxylic acid) | The characteristic broad absorption of a hydrogen-bonded carboxylic acid O-H group. |

| ~3100 | Medium | C-H stretch (Aromatic) | Stretching vibrations of the C-H bonds on the pyridine and phenyl rings. |

| ~1710 | Strong | C=O stretch (Carboxylic acid) | The strong carbonyl absorption of the carboxylic acid, likely in a dimeric form. |

| ~1600, ~1480 | Medium-Strong | C=C stretch (Aromatic rings) | In-ring stretching vibrations of the pyridine and phenyl rings. |

| ~1300 | Medium | C-O stretch (Carboxylic acid) | Stretching of the carbon-oxygen single bond in the carboxylic acid. |

| ~1100 | Strong | C-Cl stretch | Stretching vibration of the carbon-chlorine bonds. |

| ~920 | Medium, Broad | O-H bend (out-of-plane) | Out-of-plane bending of the carboxylic acid O-H group. |

Experimental Protocol for IR Data Acquisition

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Spectrum: Record a background spectrum of the empty ATR accessory. This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

| m/z | Relative Intensity | Assignment | Rationale |

| 281/283/285 | High | [M]⁺˙ | The molecular ion peak. The isotopic pattern (approximately 9:6:1 ratio) will be characteristic of a molecule containing two chlorine atoms. |

| 264/266/268 | Medium | [M-OH]⁺ | Loss of the hydroxyl radical from the carboxylic acid. |

| 236/238/240 | Medium | [M-COOH]⁺ | Loss of the carboxyl group as a radical. |

| 111/113 | High | [C₆H₄Cl]⁺ | Fragment corresponding to the chlorophenyl cation. |

Experimental Protocol for MS Data Acquisition

-

Sample Introduction: The compound can be introduced into the mass spectrometer via a direct insertion probe (for solids) or by infusion after dissolving in a suitable solvent for techniques like Electrospray Ionization (ESI). For EI, a direct inlet is common.

-

Ionization: In Electron Ionization (EI), the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Diagram: Spectroscopic Data Correlation

Caption: Correlation of spectroscopic data to the molecular structure.

Conclusion

The structural elucidation of this compound is readily achievable through a combination of NMR, IR, and MS techniques. This guide provides a robust framework of expected spectroscopic data and standardized experimental protocols to aid researchers in the unambiguous identification of this compound. Adherence to these methodologies will ensure high-quality, reproducible data, which is paramount for advancing research in medicinal chemistry and related fields.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2783382, 6-Chloro-4-(trifluoromethyl)nicotinic acid. Retrieved from [Link]

-

National Institute of Standards and Technology (n.d.). 6-Chloronicotinic acid. In NIST Chemistry WebBook. Retrieved from [Link]

- Royal Society of Chemistry (2013). Supporting Information for L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature.

-

Singh, R., et al. (2024). Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. Scientific Reports. Available at: [Link]

-

Preprints.org (2023). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid. Retrieved from [Link]

Sources

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of 6-Chloro-4-(4-chlorophenyl)pyridine-3-carboxylic acid

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the crystallographic features of 6-chloro-4-(4-chlorophenyl)pyridine-3-carboxylic acid, a compound of significant interest in medicinal chemistry due to its pyridone-carboxylic acid scaffold.[1][2][3] While a definitive public crystal structure for this exact molecule is not available, this document leverages crystallographic data from closely related analogues and foundational principles of single-crystal X-ray diffraction (SCXRD) to present a predictive analysis and a detailed methodological framework for its empirical determination. We will explore the synthesis, crystallization, and in-depth structural analysis, with a particular focus on the intermolecular interactions that govern its solid-state packing. This guide is designed to serve as a robust resource for researchers engaged in the structural elucidation of novel pharmaceutical compounds.

Introduction: The Significance of Crystalline Structure in Drug Design

The three-dimensional arrangement of atoms in a solid-state material is fundamental to its physicochemical properties, including solubility, stability, and bioavailability.[4] For active pharmaceutical ingredients (APIs), understanding the crystal structure is a critical component of drug development. Pyridine carboxylic acid derivatives are a well-established class of compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][5] The titular compound, this compound, possesses key structural motifs—a pyridine ring, a carboxylic acid, and halogen substituents—that are known to influence molecular conformation and crystal packing through various intermolecular forces, most notably hydrogen bonding.[6][7][8] An in-depth understanding of its crystal structure can provide invaluable insights into its structure-activity relationship (SAR) and guide further optimization efforts.[2]

Synthesis and Crystallization: From Molecule to Single Crystal

Proposed Synthetic Pathway

The synthesis of this compound can be approached through established methodologies for the construction of substituted pyridines. A plausible route involves the condensation of an appropriate enamine with a Michael acceptor, followed by oxidation and functional group interconversion. While specific literature on the synthesis of this exact molecule is sparse, related procedures for similar structures provide a reliable blueprint.[9][10][11][12]

Experimental Protocol: Synthesis

-

Step 1: Enamine Formation: React 4-chloroacetophenone with a suitable amine, such as pyrrolidine, in a solvent like toluene with azeotropic removal of water to form the corresponding enamine.

-

Step 2: Michael Addition and Cyclization: React the enamine with an appropriate Michael acceptor, such as ethyl 2-chloro-3-oxobutanoate, in an inert solvent like acetonitrile. This is expected to undergo a Michael addition followed by cyclization and elimination to form the pyridine ring.

-

Step 3: Aromatization: The resulting dihydropyridine intermediate can be aromatized using an oxidizing agent like nitric acid or DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).

-

Step 4: Saponification: The ester group at the 3-position is then saponified to the carboxylic acid using a base such as sodium hydroxide in an aqueous-alcoholic solution, followed by acidification to precipitate the final product.

-

Step 5: Purification: The crude product should be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the pure this compound.

The Art of Crystal Growth

Obtaining high-quality single crystals suitable for SCXRD is often the most challenging step.[13][14] The key is to allow for slow crystal growth, which facilitates the formation of a well-ordered lattice.[14]

Experimental Protocol: Single Crystal Growth

-

Solvent Selection: Screen a variety of solvents with differing polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, and mixtures thereof) to find a system where the compound has moderate solubility.

-

Slow Evaporation: Prepare a nearly saturated solution of the purified compound in the chosen solvent system in a clean vial. Loosely cap the vial or cover it with parafilm perforated with a few small holes to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.[14]

-

Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a solvent in which the compound is poorly soluble (the "anti-solvent"). The anti-solvent will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.

-

Thermal Gradient: Create a slight temperature gradient across the crystallization vessel. The compound will dissolve in the warmer region and crystallize in the cooler region.

-

Crystal Selection: Once crystals have formed, they should be examined under a microscope.[14] Ideal crystals will be transparent, have well-defined faces, and be free of cracks or inclusions.[14] They should extinguish light uniformly when rotated under cross-polarized light.[14]

Structural Elucidation via Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[4][13][15][16]

Data Acquisition and Processing

Experimental Protocol: SCXRD Data Collection

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in its largest dimension) is mounted on a goniometer head.[14][16]

-

Diffractometer Setup: The mounted crystal is placed in a modern single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector.[4][15] The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

-

Data Collection: A series of diffraction images are collected as the crystal is rotated through a range of angles.[15]

-

Data Processing: The collected images are processed to determine the unit cell dimensions, space group, and the intensities of the diffracted X-ray beams.

Structure Solution and Refinement

The processed diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods, to obtain an initial model of the atomic positions. This model is then refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns.

Predicted Crystal Structure and Intermolecular Interactions

Based on the crystal structures of related compounds, such as N-(4-chlorophenyl)-6-[(4-chlorophenyl)carbamothioyl]pyridine-2-carboxamide and 4-(4-chlorophenyl)-6-(morpholin-4-yl)pyridazin-3(2H)-one, several key structural features can be predicted for this compound.[17][18][19]

Molecular Conformation

The molecule is expected to be largely planar, with some torsion between the pyridine and the 4-chlorophenyl rings. The degree of this twist will be influenced by steric hindrance and crystal packing forces. The carboxylic acid group may be co-planar with the pyridine ring to maximize conjugation, or it may be twisted out of the plane.

The Dominance of Hydrogen Bonding

The carboxylic acid group is a potent hydrogen bond donor and acceptor.[6][7] It is highly probable that the crystal packing will be dominated by hydrogen bonds involving this functional group. One of the most common motifs for carboxylic acids in the solid state is the formation of a centrosymmetric dimer, where two molecules are linked by a pair of O-H···O hydrogen bonds, forming an R²₂(8) ring motif.[20]

| Predicted Hydrogen Bond Parameters | |

| Interaction | O-H···O |

| Donor-Acceptor Distance (Å) | 2.6 - 2.8 |

| Angle (D-H···A, °) | 160 - 180 |

Other Intermolecular Interactions

In addition to the primary hydrogen bonding, other weaker interactions are expected to play a significant role in the overall crystal packing:

-

C-H···O and C-H···N Interactions: The aromatic C-H groups can act as weak hydrogen bond donors to the oxygen atoms of the carboxylic acid and the nitrogen atom of the pyridine ring.

-

Halogen Bonding: The chlorine atoms on both the pyridine and phenyl rings could potentially participate in halogen bonding (C-Cl···O or C-Cl···N) or C-H···Cl interactions.[21][22]

-

π-π Stacking: The aromatic pyridine and chlorophenyl rings may engage in offset π-π stacking interactions, further stabilizing the crystal lattice.

Diagram: Predicted Intermolecular Interactions

Caption: Predicted intermolecular interactions stabilizing the crystal lattice.

Conclusion and Future Directions

This guide has outlined a comprehensive approach to determining and analyzing the crystal structure of this compound. While a definitive structure awaits empirical validation, the principles and predictive analysis presented here provide a solid foundation for such an investigation. The elucidation of this crystal structure will not only provide fundamental chemical knowledge but also offer crucial insights for drug development professionals seeking to understand and optimize the solid-state properties of this important class of molecules.[3][23] Future work should focus on the successful crystallization of this compound and the subsequent SCXRD analysis to confirm the predicted structural features, particularly the hydrogen bonding motifs and the role of the halogen substituents in directing the crystal packing.

References

- Single Crystal X-ray Diffraction - Chemistry Teaching Labs - University of York. (n.d.).

- Preparation of Single Crystals for X-ray Diffraction - Department of Chemistry | UZH - Universität Zürich. (n.d.).

- What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (n.d.).

- Single-crystal X-ray Diffraction - SERC (Carleton). (2007, May 17).

- Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis - Oreate AI Blog. (2026, January 7).

- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC - PubMed Central. (2025, May 20).

- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed. (2025, May 20).

- (PDF) Hydrogen Bonding in Molecular Crystals - ResearchGate. (n.d.).

- (PDF) Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - ResearchGate. (2025, August 7).

- Analysis of Hydrogen Bonds in Crystals - MDPI. (n.d.).

- Hydrogen bond - Wikipedia. (n.d.).

- Top 5 Applications of Carboxylic Acid-Functionalized Pyridines in Advanced Materials. (n.d.).

- Chemical bonding - Hydrogen Bond, Intermolecular Forces, Molecules | Britannica. (2025, December 9).

- 6-(4-Chlorophenyl)-3-ethylisoxazolo[5,4-b]pyridine-4-carboxylic acid | Benchchem. (n.d.).

- Recent Advances of Pyridinone in Medicinal Chemistry - PMC - PubMed Central. (2022, March 23).

- Chapter 2: The Role of Hydrogen Bonding in Co-crystals - Books. (n.d.).

- Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes - PubMed Central - NIH. (2024, May 15).

- Crystal structure of 4-(4-chlorophenyl)-6-(morpholin-4-yl)pyridazin-3(2H)-one - PMC - NIH. (n.d.).

- 6-(3-Chlorophenyl)pyrimidine-4-carboxylic Acid - Benchchem. (n.d.).

- 3-Chloro-4-hydroxyphenylacetic acid co-crystals with nicotinamide, isonicotinamide, phenazine and 4,4′-bipyridine: An - CPUT. (n.d.).

- Synthesis, X-ray Crystallographic and Spectroscopic Studies of N-(4-Chlorophenyl)-6-[(4-Chlorophenyl)Carbamothioyl]Pyridine-2-Carboxamide | Request PDF - ResearchGate. (2025, November 14).

- CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid - Google Patents. (n.d.).

- Crystal structure and Hirshfeld surface analysis of 2-{[7-acetyl-8-(4-chlorophenyl) - NIH. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3Mcb3PKICBsP1L-5NBnflxh5qvoh45gE4BMUVIBX_iVN1yabd-YRmW3FPl-BcG5STETHpE20jPJRVkKOP7UoGln-QlBir41Ez9WFpsT128K-yT8kxHmvL_ojHPIydMU7wF1PQHIHHkYBBgxg=

- CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process - Google Patents. (n.d.).

- (PDF) 6-Chloro-N′-(2,4-dichlorobenzylidene)nicotinohydrazide - ResearchGate. (2025, August 10).

- Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts with Amines - PMC - NIH. (2023, October 7).

- Structure of N-(4-chlorophenyl)-6-[(4-chlorophenyl)carbamothioyl]pyridine-2-carboxamide (Cl-pcta) shown at 50% probability ellipsoids - ResearchGate. (n.d.).

- Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts with Amines - MDPI. (2023, October 7).

- 6-Chloro-4-methylpyridine-3-carboxylic acid | - Frontier Specialty Chemicals. (n.d.).

- CA2022408A1 - Process for preparing pyridine carboxylic acid derivatives - Google Patents. (n.d.).

Sources

- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis - Oreate AI Blog [oreateai.com]

- 5. Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Hydrogen bond - Wikipedia [en.wikipedia.org]

- 9. 6-(3-Chlorophenyl)pyrimidine-4-carboxylic Acid|RUO [benchchem.com]

- 10. CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid - Google Patents [patents.google.com]

- 11. CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process - Google Patents [patents.google.com]

- 12. CA2022408A1 - Process for preparing pyridine carboxylic acid derivatives - Google Patents [patents.google.com]

- 13. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 14. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 15. creative-biostructure.com [creative-biostructure.com]

- 16. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 17. Crystal structure of 4-(4-chlorophenyl)-6-(morpholin-4-yl)pyridazin-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. books.rsc.org [books.rsc.org]

- 21. Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts with Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. nbinno.com [nbinno.com]

The Versatile Scaffold: A Technical Guide to the Biological Activities of Pyridine-3-Carboxylic Acid Derivatives

Introduction: The Enduring Relevance of the Pyridine-3-Carboxylic Acid Core

The pyridine-3-carboxylic acid, or nicotinic acid, scaffold is a cornerstone in medicinal chemistry, demonstrating a remarkable versatility that has led to a wide array of therapeutic agents.[1][2][3][4] Its inherent structural features—an electron-deficient aromatic ring and a polar carboxylic acid group—facilitate crucial interactions with biological targets through mechanisms like π-π stacking and hydrogen bonding, enhancing binding affinity and efficacy.[2] This guide provides an in-depth exploration of the diverse biological activities exhibited by derivatives of this privileged structure, offering insights for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties, supported by detailed experimental protocols and data-driven analysis.

I. Anticancer Activity: Targeting the Machinery of Malignancy

Pyridine-3-carboxylic acid derivatives have emerged as a promising class of anticancer agents, exhibiting efficacy against various cancer cell lines.[5][6][7] Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes and disruption of signaling pathways critical for tumor growth and survival.

A. Mechanism of Action: Enzyme Inhibition and Beyond

A primary mode of anticancer activity for these derivatives is the inhibition of enzymes vital to cancer cell proliferation and survival.[2] For instance, certain derivatives act as potent inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle.[5] By binding to the active site of CDKs, these compounds can halt the cell cycle, preventing cancer cells from dividing uncontrollably. The pyridine ring often engages in π-π stacking interactions with aromatic residues in the enzyme's active site, while the carboxylic acid group can form hydrogen bonds, contributing to the inhibitory potency.[2][8]

Furthermore, some derivatives have been shown to inhibit other key kinases involved in oncogenic signaling pathways, such as VEGFR-2, which is critical for angiogenesis—the formation of new blood vessels that supply tumors with nutrients.[7]

B. Experimental Workflow for Assessing Anticancer Activity

A robust preclinical evaluation of potential anticancer agents is paramount.[9][10] The following workflow outlines a standard, yet effective, approach to assessing the in vitro anticancer activity of pyridine-3-carboxylic acid derivatives.

Caption: Workflow for in vitro evaluation of anticancer agents.

C. Detailed Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[11][12]

Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[11]

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the pyridine-3-carboxylic acid derivatives in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[7]

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.[11]

D. Data Presentation: Comparative Anticancer Activity

| Compound | Target Cell Line | IC50 (µM) | Reference |

| Derivative 8e | MCF-7 (Breast Cancer) | 0.22 | [7] |

| Derivative 8n | MCF-7 (Breast Cancer) | 1.88 | [7] |

| Doxorubicin (Control) | MCF-7 (Breast Cancer) | 1.93 | [7] |

| Complex (VI) | SMMC-7721 (Hepatocellular Carcinoma) | 21.80 | [6] |

II. Antimicrobial Activity: Combating Pathogenic Microbes

Nicotinic acid and its derivatives have a long-standing history in combating microbial infections, including tuberculosis.[13][14] Their antimicrobial potential extends to a broad spectrum of bacteria and fungi, making them a valuable scaffold for the development of new anti-infective agents.[1][15][16]

A. Mechanism of Action: Diverse Modes of Microbial Inhibition

The antimicrobial mechanisms of pyridine-3-carboxylic acid derivatives are varied. Some compounds are known to interfere with microbial metabolic pathways. For instance, isoniazid, a nicotinic acid derivative, is a cornerstone in tuberculosis treatment and acts by inhibiting the synthesis of mycolic acids, essential components of the mycobacterial cell wall.

Other derivatives exhibit broader-spectrum antibacterial activity by targeting essential bacterial enzymes. For example, some have shown inhibitory activity against DNA gyrase, an enzyme crucial for bacterial DNA replication.[16] The interaction often involves the pyridine core and its substituents forming hydrogen bonds and hydrophobic interactions within the enzyme's active site.

B. Experimental Workflow for Assessing Antimicrobial Activity

The initial screening of antimicrobial activity typically involves determining the minimum inhibitory concentration (MIC) of the compounds.[17][18][19]

Caption: Workflow for evaluating the antimicrobial activity of novel compounds.

C. Detailed Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and widely used technique for determining the MIC of an antimicrobial agent.[14][17][20][21]

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.[17]

Step-by-Step Methodology:

-

Compound Preparation: Prepare a stock solution of the pyridine-3-carboxylic acid derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus) equivalent to a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation and Incubation: Add the prepared inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum). Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.[17]

D. Data Presentation: Comparative Antimicrobial Activity

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Acylhydrazone 13 | S. epidermidis ATCC 12228 | 1.95 | [15] |

| Acylhydrazone 13 | S. aureus ATCC 43300 (MRSA) | 7.81 | [15] |

| 1,3,4-Oxadiazoline 25 | B. subtilis ATCC 6633 | 7.81 | [15] |

| 1,3,4-Oxadiazoline 25 | S. aureus ATCC 6538 | 7.81 | [15] |

III. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Inflammation is a complex biological response, and its dysregulation can lead to chronic diseases.[22][23] Pyridine-3-carboxylic acid derivatives have demonstrated significant anti-inflammatory potential, often through the inhibition of key enzymes in the inflammatory pathway.[24][25]

A. Mechanism of Action: Targeting COX and LOX Enzymes

A primary mechanism of anti-inflammatory action for these compounds is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[22][26][27] These enzymes are crucial for the metabolism of arachidonic acid into pro-inflammatory mediators like prostaglandins and leukotrienes.[26][27] By inhibiting COX and LOX, pyridine-3-carboxylic acid derivatives can effectively reduce the production of these inflammatory molecules. The binding of these derivatives to the active sites of COX and LOX enzymes is often facilitated by interactions with key amino acid residues, leading to a reduction in their catalytic activity.

B. Experimental Workflow for Assessing Anti-inflammatory Activity

In vitro assays provide a valuable initial screening platform for anti-inflammatory compounds.[22][23][27]

Caption: Workflow for in vitro evaluation of anti-inflammatory properties.

C. Detailed Protocol: Human Red Blood Cell (HRBC) Membrane Stabilization Assay

This assay is based on the principle that the red blood cell membrane is analogous to the lysosomal membrane, and its stabilization by a compound is an indicator of anti-inflammatory activity.[28]

Principle: Anti-inflammatory agents can protect the HRBC membrane from hypotonicity-induced lysis.

Step-by-Step Methodology:

-

Blood Collection and Preparation: Collect fresh human blood and mix it with an equal volume of Alsever's solution. Centrifuge at 3000 rpm for 10 minutes and wash the packed red blood cells with isosaline (0.85% NaCl) three times. Prepare a 10% (v/v) suspension of HRBCs in isosaline.

-

Assay Mixture Preparation: Prepare reaction mixtures containing 1 mL of phosphate buffer (pH 7.4), 2 mL of hyposaline (0.36% NaCl), and 0.5 mL of the HRBC suspension. Add 0.5 mL of the test compound at various concentrations. Include a control with 0.5 mL of distilled water instead of hyposaline and a standard drug (e.g., Diclofenac sodium).

-

Incubation and Centrifugation: Incubate the mixtures at 37°C for 30 minutes and then centrifuge at 3000 rpm for 20 minutes.

-

Hemoglobin Estimation: Collect the supernatant and measure the absorbance at 560 nm, which corresponds to the amount of hemoglobin released.

-

Calculation: Calculate the percentage of membrane stabilization using the following formula: % Protection = 100 - [(Absorbance of Test Sample / Absorbance of Control) x 100]

IV. Neuroprotective Activity: Shielding the Nervous System

Neurodegenerative diseases pose a significant challenge to global health. The search for effective neuroprotective agents is an active area of research, and pyridine-3-carboxylic acid derivatives have shown promise in this regard.[29][30][31]

A. Mechanism of Action: Combating Oxidative Stress and Excitotoxicity

The neuroprotective effects of these compounds are often attributed to their ability to mitigate oxidative stress and excitotoxicity, two key contributors to neuronal damage.[29][31] Some derivatives possess antioxidant properties, enabling them to scavenge harmful free radicals and reduce oxidative damage to neurons. They may also modulate the activity of enzymes involved in the cellular antioxidant defense system, such as superoxide dismutase (SOD) and glutathione peroxidase (GPx).[29][32]

Furthermore, certain derivatives can protect neurons from excitotoxicity, a process where excessive stimulation by neurotransmitters like glutamate leads to neuronal death. This can be achieved by modulating the activity of glutamate receptors or by influencing downstream signaling pathways.

B. Experimental Workflow for Assessing Neuroprotective Activity

A combination of in vitro and in vivo models is often employed to evaluate neuroprotective effects.[30][31][33]

Caption: Workflow for the evaluation of neuroprotective agents.

C. Detailed Protocol: In Vitro Neuroprotection Assay against H2O2-Induced Oxidative Stress

This assay assesses the ability of a compound to protect neuronal cells from oxidative damage induced by hydrogen peroxide (H2O2).[33]

Principle: H2O2 induces oxidative stress and apoptosis in neuronal cells. A neuroprotective agent can counteract these effects and improve cell survival.

Step-by-Step Methodology:

-

Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y) in appropriate media.

-

Compound Pre-treatment: Treat the cells with various concentrations of the pyridine-3-carboxylic acid derivative for a specified period (e.g., 24 hours).

-

Induction of Oxidative Stress: Expose the cells to a cytotoxic concentration of H2O2 for a defined duration.

-

Assessment of Cell Viability: Measure cell viability using an appropriate assay, such as the MTT assay.

-

Biochemical Analysis: In parallel experiments, lyse the cells and measure markers of oxidative stress, such as reactive oxygen species (ROS) levels, and the activity of antioxidant enzymes like SOD and GPx.[29][32]

V. Conclusion and Future Directions

The pyridine-3-carboxylic acid scaffold is a testament to the power of privileged structures in drug discovery. Its derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. The ease of chemical modification of the pyridine ring allows for the fine-tuning of pharmacological properties, offering vast opportunities for the development of novel therapeutics.[2]

Future research in this area should focus on several key aspects. A deeper understanding of the structure-activity relationships (SAR) will guide the rational design of more potent and selective derivatives.[34][35] The exploration of novel therapeutic targets for these compounds could unveil new applications. Furthermore, the development of advanced drug delivery systems could enhance the bioavailability and therapeutic efficacy of these promising molecules. The continued investigation of pyridine-3-carboxylic acid derivatives holds immense potential for addressing some of the most pressing challenges in human health.

VI. References

-

Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025). Journal of Research in Pharmacy, 29(2), 37-52.

-

Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. (2024). MDPI.

-

Methodological approach to evaluating the neuroprotective effects of potential drugs. (n.d.). ResearchGate.

-

Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. (2024). PubMed.

-

Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. (n.d.). NIH.

-

Antimicrobial Potential of Nicotinic Acid Derivatives Against Various Pathogenic Microbes. (2025). ResearchGate.

-

Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. (2024). PMC.

-

Basic protocol to assess preclinical anticancer activity. It can be... (n.d.). ResearchGate.

-

Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. (2024). Preprints.org.

-

In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals. (2025). International Journal of Pharmaceutical Sciences and Research, 16(1), 1-10.

-

(PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025). ResearchGate.

-

Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. (2024). ResearchGate.

-

Synthesis, Docking, Computational Studies, and Antimicrobial Evaluations of New Dipeptide Derivatives Based on Nicotinoylglycylglycine Hydrazide. (n.d.). NIH.

-

Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). NIH.

-

In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. (2017). World Journal of Pharmacy and Pharmaceutical Sciences, 6(17), 245-257.

-

(PDF) Guideline for anticancer assays in cells. (n.d.). ResearchGate.

-

Preparation, Characterization, and Antibacterial Evaluation of New Derivatives of Nicotinic and Mefenamic Acids. (2025). ResearchGate.

-

Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. (2022). PubMed Central.

-

Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.). MDPI.

-

In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br. (2024). Bioscience Biotechnology Research Communications.

-

Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. (2022). YouTube.

-

Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). PMC - PubMed Central.

-

Synthesis, Docking and Anticancer Evaluation of New Pyridine-3-Carbonitrile Derivatives. (2021). Polycyclic Aromatic Compounds, 42(6), 3523-3544.

-

Antimicrobial Susceptibility Test Kits. (n.d.). Creative Diagnostics.

-

Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation. (2025). PubMed Central.

-

Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (2021). INTEGRA Biosciences.

-

Bioassays for anticancer activities. (2013). University of Wollongong Research Online.

-

LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH.

-

JCM-V3-1562 Synthesis and anticancer activities of Cu2+, Zn2+, Co2+ and Ni2+ complexes containing pyridine carboxylic acids. (n.d.). Journal of Cancer Metastasis and Treatment.

-

(PDF) Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. (2025). ResearchGate.

-

Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. (n.d.). PMC - NIH.

-

Binding pose of pyridine-3-carboxylic acid derivatives. A and B... (n.d.). ResearchGate.

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.). MDPI.

-

Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. (2018). Molecules, 23(6), 1435.

-

Evaluation of pyridine-3-carboxylic acid as a drug carrier by utilizing multivariate methods, structure property correlations, and pattern recognition techniques. (n.d.). PubMed.

-

Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). PubMed.

-

Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors. (n.d.). PMC - NIH.

-

Synthesis of pyridine derivatives for diverse biological activity profiles: A review. (n.d.). ResearchGate.

-

Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). PMC - NIH.

-

Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents. (2025). ResearchGate.

Sources

- 1. Synthesis, Docking, Computational Studies, and Antimicrobial Evaluations of New Dipeptide Derivatives Based on Nicotinoylglycylglycine Hydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. JCM-V3-1562 Synthesis and anticancer activities of Cu2+, Zn2+, Co2+ and Ni2+ complexes containing pyridine carboxylic acids [jcmimagescasereports.org]

- 7. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. ro.uow.edu.au [ro.uow.edu.au]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. integra-biosciences.com [integra-biosciences.com]

- 19. woah.org [woah.org]

- 20. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 21. creative-diagnostics.com [creative-diagnostics.com]

- 22. journalajrb.com [journalajrb.com]

- 23. researchgate.net [researchgate.net]

- 24. Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. jddtonline.info [jddtonline.info]

- 27. researchgate.net [researchgate.net]

- 28. bbrc.in [bbrc.in]

- 29. mdpi.com [mdpi.com]

- 30. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. preprints.org [preprints.org]

- 33. researchgate.net [researchgate.net]

- 34. mdpi.com [mdpi.com]

- 35. Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Architectural Versatility of Substituted Pyridine Carboxylic Acids: A Deep Dive into Their Mechanisms of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Substituted pyridine carboxylic acids represent a cornerstone scaffold in modern medicinal chemistry, giving rise to a plethora of therapeutic agents with remarkably diverse mechanisms of action.[1][2][3] This technical guide provides a comprehensive exploration of the molecular intricacies governing the activity of this versatile class of compounds. Moving beyond a superficial overview, we will dissect the fundamental principles that enable these molecules to serve as antitubercular agents, lipid-modifying drugs, and a wide array of enzyme inhibitors.[1][2] This document will elucidate key structure-activity relationships, detail exemplary mechanisms of action, and provide practical experimental frameworks for the investigation of novel substituted pyridine carboxylic acid derivatives.

Introduction: The Pyridine Carboxylic Acid Scaffold - A Privileged Structure in Drug Discovery

The pyridine ring, an aromatic heterocycle containing a nitrogen atom, bestows unique physicochemical properties upon a molecule, including hydrogen bonding capabilities and the potential for π-π stacking interactions with biological targets.[1] The addition of a carboxylic acid group introduces a critical functional handle for further chemical modification and provides an additional point of interaction, often with metal ions in enzyme active sites.[1] The isomeric forms—picolinic acid (2-substituted), nicotinic acid (3-substituted), and isonicotinic acid (4-substituted)—along with further substitutions on the pyridine ring, create a vast chemical space for the development of targeted therapeutics.[1][4] This structural versatility has led to the successful development of drugs for a wide range of diseases, including tuberculosis, hyperlipidemia, cancer, and inflammatory conditions.[1][2][3][4][5]

Case Study 1: Isoniazid - A Prodrug Approach to Combating Tuberculosis